molecular formula C22H36N2O6S2 B14359965 1,1'-Dipentyl-4,4'-bipyridin-1-ium dimethanesulfonate CAS No. 90449-48-2

1,1'-Dipentyl-4,4'-bipyridin-1-ium dimethanesulfonate

Cat. No.: B14359965
CAS No.: 90449-48-2
M. Wt: 488.7 g/mol
InChI Key: BJXPZGHXTVBIDP-UHFFFAOYSA-L
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Description

1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of bipyridinium compounds, which are widely studied for their electrochemical properties and applications in molecular systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . The reaction is carried out in a mixture of ethanol and water, with the reaction mixture being heated to reflux and stirred vigorously for several days .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing and reducing agents, as well as various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol and water .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation and reduction reactions result in different oxidation states of the bipyridinium core, while substitution reactions yield various substituted bipyridinium derivatives .

Mechanism of Action

The mechanism of action of 1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its ability to undergo reversible redox reactions. The bipyridinium core can accept and donate electrons, making it a versatile component in various molecular systems. The molecular targets and pathways involved include electron transfer processes and interactions with other redox-active species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Dipentyl-4,4’-bipyridin-1-ium dimethanesulfonate is unique due to its specific structural arrangement and the presence of the dimethanesulfonate group. This gives it distinct electrochemical properties and makes it suitable for applications in advanced materials and molecular systems .

Properties

CAS No.

90449-48-2

Molecular Formula

C22H36N2O6S2

Molecular Weight

488.7 g/mol

IUPAC Name

methanesulfonate;1-pentyl-4-(1-pentylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C20H30N2.2CH4O3S/c1-3-5-7-13-21-15-9-19(10-16-21)20-11-17-22(18-12-20)14-8-6-4-2;2*1-5(2,3)4/h9-12,15-18H,3-8,13-14H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2

InChI Key

BJXPZGHXTVBIDP-UHFFFAOYSA-L

Canonical SMILES

CCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-]

Origin of Product

United States

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